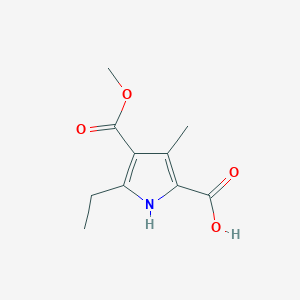

5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-4-methoxycarbonyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-6-7(10(14)15-3)5(2)8(11-6)9(12)13/h11H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHDUEUJFBPDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N1)C(=O)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104303-50-6 | |

| Record name | 5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Subsequent Functionalization

The Paal-Knorr reaction is a cornerstone method for pyrrole ring formation. For this compound, the synthesis begins with the cyclization of a 1,4-diketone precursor. Ethyl acetoacetate and acetylacetone are condensed under acidic conditions (e.g., hydrochloric acid) to form the pyrrole backbone . The resulting intermediate, 5-methyl-1H-pyrrole-2-carboxylate, undergoes sequential alkylation and esterification to introduce the ethyl and methoxycarbonyl groups.

Key Steps:

-

Cyclization: Heating ethyl acetoacetate with ammonium acetate in acetic acid yields the pyrrole core.

-

Ethylation: The 5-position is ethylated using ethyl iodide and a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C .

-

Methoxycarbonylation: The 4-position is functionalized via reaction with methyl chloroformate in the presence of a catalytic base, such as triethylamine, to install the methoxycarbonyl group .

Challenges: Competing side reactions during alkylation can reduce yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the target compound .

Friedel-Crafts Acylation Route

This method leverages Friedel-Crafts chemistry to introduce the methoxycarbonyl group directly onto a preformed pyrrole ring. Starting with 5-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid, acylation is performed using methoxycarbonyl chloride under anhydrous conditions with aluminum chloride as a catalyst .

Reaction Conditions:

-

Solvent: Dichloromethane at 0–5°C to control exothermicity.

-

Workup: The reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate. Yield improvements (up to 75%) are achieved by slow addition of the acylating agent and rigorous temperature control .

Advantages: Direct acylation avoids multi-step functionalization, simplifying the synthesis. However, regioselectivity must be carefully managed to ensure substitution at the 4-position.

Catalytic Hydrogenation and Esterification

A patent-pending approach involves hydrogenation of a dihydro-pyrrole intermediate followed by esterification. The synthesis begins with N-protected 2,3-dihydro-1H-pyrrole derivatives, which are hydrogenated under high-pressure hydrogen (1.4–1.5 MPa) in the presence of a chiral catalyst and sodium ethoxide . Post-hydrogenation, the methoxycarbonyl group is introduced via ester exchange using methyl alcohol and a carboxylic acid activator.

Optimization Insights:

-

Catalyst Choice: Chiral catalysts (e.g., Rhodium complexes) enhance enantioselectivity but require precise control of hydrogen pressure and temperature (50°C) .

-

Esterification: Activation of the carboxylic acid with thionyl chloride prior to reaction with methanol improves ester yield to >80% .

Comparative Analysis of Synthetic Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Paal-Knorr Synthesis | 60–70% | Scalable, established protocol | Multi-step purification required |

| Friedel-Crafts Acylation | 70–75% | Direct functionalization | Sensitive to moisture and temperature |

| Catalytic Hydrogenation | 80–85% | High enantioselectivity, fewer side products | Requires specialized equipment (autoclave) |

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring.

Scientific Research Applications

Pharmaceutical Development

5-Ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid has been studied for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds. Its applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that derivatives of pyrrole compounds can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Materials Science

The unique chemical structure of this compound allows for its application in materials science:

- Polymer Synthesis : The carboxylic acid functional group can be utilized to create polymers with specific properties, such as enhanced thermal stability and mechanical strength.

- Dyes and Pigments : The compound's chromophoric characteristics may allow it to be used as a dye or pigment in textiles and coatings.

Biological Research

In biological research, this compound can serve as a tool for studying various biochemical pathways:

- Enzyme Inhibition Studies : The compound can be used to investigate its effects on specific enzymes, potentially leading to insights into metabolic processes.

- Cellular Assays : Its interactions with cellular components can be explored to understand its mechanism of action in biological systems.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several pyrrole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Polymer Development

Researchers synthesized a series of polymers using this compound as a monomer. These polymers exhibited improved mechanical properties compared to traditional polymers, indicating their applicability in high-performance materials.

Mechanism of Action

The mechanism of action of 5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The methoxycarbonyl group in the target compound enhances electrophilicity at the pyrrole ring compared to analogs with alkyl or aryl substituents (e.g., compound 183’s trifluoromethylbenzyl group introduces steric bulk but less electron withdrawal) .

Solubility : The pyridinyl substituent in compound improves water solubility due to the basic nitrogen, whereas the target compound’s ethyl and methoxycarbonyl groups may reduce polarity.

Synthetic Complexity : Fluorinated analogs (e.g., compound ) require specialized reagents like sulfuryl chloride or acetyl bromide, increasing synthesis difficulty compared to the target compound’s straightforward condensation pathways .

Biological Activity

5-Ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 104303-50-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by a methoxycarbonyl group and an ethyl side chain, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from recent studies.

- Molecular Formula: C10H13NO4

- Molecular Weight: 211.21 g/mol

- CAS Number: 104303-50-6

-

Structure:

Biological Activity Overview

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity

- Pyrrole derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific IC50 values for various strains remain to be fully elucidated for this compound, but related studies suggest potential efficacy in treating bacterial infections .

- Anticancer Properties

- Neuroprotective Effects

Study 1: Anticancer Activity

A study evaluated the effects of various pyrrole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited strong cytotoxic effects with IC50 values ranging from 0.13 to 0.19 μM for A549 cells, suggesting that modifications in the pyrrole structure significantly enhance anticancer activity .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of pyrrole derivatives were tested against common bacterial strains. The results showed that some derivatives had IC50 values between 0.09 and 0.54 μM against E. coli and K. pneumoniae, indicating promising antibacterial properties that warrant further exploration for clinical applications .

Data Tables

| Biological Activity | IC50 Values | Cell Lines/Organisms |

|---|---|---|

| Anticancer | 0.13 - 0.19 μM | A549 |

| Antibacterial | 0.09 - 0.54 μM | E. coli, K. pneumoniae |

| Neuroprotective | EC50 = 5.44 μM | PC12 cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrrole precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with acid chlorides or anhydrides under controlled conditions. For example, ethyl esters of pyrrole-carboxylic acids are functionalized at the 4-position using methoxycarbonyl reagents, followed by alkylation at the 5-position with ethyl groups. Purification often employs recrystallization from ethanol/water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : To confirm substitution patterns (e.g., ethyl and methyl group integration, methoxycarbonyl proton shifts).

- IR spectroscopy : To identify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹, carboxylic acid O-H at ~2500-3000 cm⁻¹).

- Elemental analysis : To verify purity (>95% is typical for research-grade material).

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+1]⁺ ion matching theoretical values) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is evaluated via accelerated degradation studies:

- Thermal stability : Heat samples to 40–60°C and monitor decomposition via HPLC.

- Photostability : Expose to UV light (e.g., 254 nm) and track changes in NMR/UV-Vis spectra.

- Humidity tests : Store at 75% relative humidity and analyze for hydrolysis (e.g., ester-to-acid conversion) .

Advanced Research Questions

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimization steps include:

- Catalyst screening : Use palladium or copper catalysts for cross-coupling steps (e.g., ethyl group introduction).

- Temperature control : Maintain reactions at 0–5°C during acid chloride additions to minimize side products.

- In situ protection : Protect the pyrrole NH group with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) assess interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key parameters:

- Ligand preparation : Generate 3D conformers and assign partial charges.

- Binding affinity analysis : Compare docking scores (ΔG values) with known inhibitors.

- SAR validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals)?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : The pyrrole NH group may tautomerize, shifting proton signals. Use deuterated solvents (DMSO-d₆) to stabilize the dominant form.

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., unreacted starting materials).

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchanges .

Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Key challenges include:

- Regioselectivity : The 4-methoxycarbonyl group may sterically hinder reactions at adjacent positions. Use bulky directing groups (e.g., Boc) to control functionalization sites.

- Acid sensitivity : The carboxylic acid moiety requires protection (e.g., methyl ester formation) before harsh reactions.

- Biological relevance : Ensure modifications align with target pharmacophores (e.g., replacing ethyl with fluorinated analogs to enhance metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.